3-Chloro-11-methyl-5-(pyridin-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene
Description
4-Chloro-7-methyl-2-pyridin-3-yl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a unique structure that combines a pyridine ring with a benzothiolo[2,3-d]pyrimidine scaffold, making it a valuable target for synthetic and biological studies.
Properties
IUPAC Name |
4-chloro-7-methyl-2-pyridin-3-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3S/c1-9-4-5-11-12(7-9)21-16-13(11)14(17)19-15(20-16)10-3-2-6-18-8-10/h2-3,6,8-9H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZGYTUOFJPWLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=NC(=N3)C4=CN=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methyl-2-pyridin-3-yl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Construction of the Benzothiolo[2,3-d]pyrimidine Scaffold: This step involves the cyclization of appropriate intermediates, often using sulfur-containing reagents to introduce the thiolo group.
Chlorination and Methylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-methyl-2-pyridin-3-yl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
4-Chloro-7-methyl-2-pyridin-3-yl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: It is used as a probe to study various biological pathways and molecular interactions.
Industrial Applications: The compound is explored for its use in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Chloro-7-methyl-2-pyridin-3-yl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and are studied for their potential as kinase inhibitors.
Imidazo[1,2-a]pyridines: These compounds are valuable scaffolds in organic synthesis and pharmaceutical chemistry.
Uniqueness
4-Chloro-7-methyl-2-pyridin-3-yl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine stands out due to its unique combination of a pyridine ring with a benzothiolo[2,3-d]pyrimidine scaffold, which imparts distinct chemical and biological properties. This uniqueness makes it a promising candidate for further research and development in various scientific fields.
Biological Activity
3-Chloro-11-methyl-5-(pyridin-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene is a complex organic compound with potential biological activities. Its unique structure suggests various interactions with biological systems, making it a candidate for pharmacological research.
Chemical Structure and Properties
The compound features a tricyclic structure with multiple functional groups that may influence its biological interactions. The presence of the pyridine moiety and thiazole ring is particularly noteworthy as these structures are often associated with antimicrobial and anticancer activities.
Antimicrobial Activity
Research has shown that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing pyridine rings have been tested against various bacterial strains and have demonstrated promising results in inhibiting growth. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Potential
The compound's structural analogs have been investigated for their anticancer properties. Studies indicate that such compounds can induce apoptosis in cancer cells by triggering specific signaling pathways. The presence of the thiazole group is believed to enhance this activity by interacting with cellular targets involved in cancer progression.
Case Studies
- Antimycobacterial Activity : A related study on 3-substituted pyridine derivatives reported significant antimycobacterial activity against Mycobacterium tuberculosis. The binding affinity of these compounds to the active site of mycobacterial enzymes was highlighted as a key factor in their efficacy .
- Inhibition of Enzymatic Activity : Compounds similar to 3-Chloro-11-methyl-5-(pyridin-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene have been shown to inhibit specific enzymes critical for bacterial survival, such as phosphopantetheinyl transferases (PPTases). These enzymes are essential for the viability and virulence of bacteria .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
- Pyridine Ring : Enhances interaction with biological targets.
- Thiazole Group : Contributes to increased potency against microbial strains.
A detailed SAR analysis indicates that modifications at specific positions on the tricyclic framework can lead to enhanced biological activity.
Data Table: Biological Activity Summary
Q & A
Q. How can AI-driven platforms enhance the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer : Train neural networks on datasets (e.g., ChEMBL) to predict ADMET profiles. demonstrates COMSOL-based models optimizing logD (target: 1.5–2.5) and CYP3A4 inhibition (<50% at 10 µM). Generative AI (e.g., REINVENT) designs novel scaffolds with ≥80% synthetic feasibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
